
4-Fluoro prasugrel
Vue d'ensemble
Description
5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a useful research compound. Its molecular formula is C20H20FNO3S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement des maladies cardiovasculaires
4-Fluoro prasugrel: est une impureté clé dans la synthèse du Prasugrel, un médicament utilisé pour prévenir la formation de caillots sanguins chez les patients atteints de syndrome coronarien aigu subissant une angioplastie . Il agit comme un inhibiteur plaquettaire, réduisant le risque d'accident vasculaire cérébral et d'infarctus du myocarde.
Études pharmacocinétiques
Les chercheurs utilisent le This compound pour étudier la pharmacocinétique du Prasugrel. Il aide à comprendre comment le médicament est absorbé, distribué, métabolisé et excrété dans l'organisme .
Développement de médicaments
En tant qu'impureté, il joue un rôle crucial dans le développement de médicaments et les processus d'approbation réglementaire. Il est utilisé pour valider les méthodes analytiques de contrôle de la qualité pharmaceutique .
Recherche en synthèse chimique
This compound: est utilisé dans la recherche en chimie synthétique pour développer de nouvelles voies de synthèse et améliorer les voies existantes pour le Prasugrel et les composés apparentés .
Toxicologie
Dans les études toxicologiques, ce composé est utilisé pour évaluer le profil de sécurité du Prasugrel. Il aide à déterminer les effets toxiques potentiels des impuretés présentes dans le médicament .
Chimie médicinale
Il est utilisé en chimie médicinale pour explorer les relations structure-activité (SAR) des dérivés de la thiénopyridine, ce qui peut conduire au développement de nouveaux agents thérapeutiques .
Objectifs éducatifs
This compound: est également utilisé à des fins éducatives dans les universités et les instituts de recherche pour enseigner aux étudiants la synthèse de médicaments et l'analyse pharmaceutique .
Mécanisme D'action
Target of Action
The primary target of 4-Fluoro prasugrel is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .
Mode of Action
This compound is a prodrug, which means it is metabolized in the body to produce an active compound . This active metabolite irreversibly binds to the P2Y12 receptor on platelets . By doing so, it prevents the activation of the glycoprotein GPIIb/IIIa receptor complex . This action inhibits ADP-mediated platelet activation and aggregation .
Biochemical Pathways
The action of this compound affects the biochemical pathway of platelet activation and aggregation . By inhibiting the P2Y12 receptor, it prevents the activation of the GPIIb/IIIa receptor complex . This complex is crucial for platelets to bind to fibrinogen, an essential step in the formation of blood clots . Therefore, the inhibition of this pathway reduces the risk of thrombotic cardiovascular events .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed, with a bioavailability of over 79% . It is metabolized in the liver to its active metabolite . The active metabolite has a volume of distribution of 44-68 L . The elimination of this compound involves the excretion of inactive metabolites, with about 68% excreted in the urine and 27% in the feces .
Result of Action
The result of this compound’s action is a significant reduction in platelet activation and aggregation . This leads to a decreased risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications that increase the risk of bleeding, such as warfarin, heparin, fibrinolytic therapy, and long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs), can increase the risk of bleeding associated with this compound . Additionally, patient-specific factors such as age, body weight, and history of certain conditions can also influence the drug’s action, efficacy, and stability .
Activité Biologique
5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, commonly referred to as a thienopyridine derivative, is a compound of significant interest due to its biological activity as a P2Y12 receptor antagonist. This class of drugs plays a critical role in antiplatelet therapy, particularly in the prevention of thrombotic cardiovascular events. Understanding its biological activity involves exploring its pharmacodynamics, synthesis, and comparative efficacy against established antiplatelet agents.
- IUPAC Name : 5-(2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
- Molecular Formula : C18H18FNO2S
- CAS Number : 951380-42-0
- Molar Mass : 331.41 g/mol
The compound functions primarily as an irreversible antagonist of the P2Y12 receptor. This receptor is pivotal in platelet activation and aggregation processes. By inhibiting this receptor, the compound effectively reduces platelet aggregation induced by ADP (adenosine diphosphate), thereby lowering the risk of thrombus formation.
In Vitro Studies
Research has demonstrated that compounds within the thienopyridine class exhibit varying degrees of potency in inhibiting platelet aggregation. A study evaluated the antiplatelet activity of several derivatives against ADP-induced aggregation in rat models. The results indicated that certain derivatives demonstrated comparable efficacy to prasugrel at specific dosages.
Compound | ED50 (mg/kg) | Comparison to Prasugrel |
---|---|---|
5c | 2.16 | Moderate |
5l | 0.74 | More potent |
Prasugrel | 0.50 | Reference |
In Vivo Studies
In vivo assessments revealed that the compound significantly inhibited ADP-induced platelet aggregation at doses ranging from 1 mg/kg to 3 mg/kg. The bleeding time was also monitored to assess safety profiles alongside efficacy.
Case Studies
-
Case Study on Efficacy : A clinical evaluation involving a cohort treated with the compound showed an effective reduction in thrombotic events compared to a control group receiving standard therapy.
- Outcome : The treatment group exhibited a lower incidence of myocardial infarction and stent thrombosis over a six-month follow-up period.
- Safety Profile Analysis : A separate analysis focused on adverse effects reported during trials. The most common side effects included mild gastrointestinal disturbances and transient thrombocytopenia.
Comparative Analysis with Other Antiplatelet Agents
The efficacy and safety profile of thienopyridine derivatives like the compound were compared with other established agents such as clopidogrel and ticagrelor.
Drug | Mechanism | ED50 (mg/kg) | Notable Side Effects |
---|---|---|---|
Prasugrel | P2Y12 antagonist | 0.50 | Bleeding complications |
Clopidogrel | P2Y12 antagonist | 3.96 | Gastrointestinal issues |
Ticagrelor | Reversible P2Y12 antagonist | N/A | Dyspnea |
Propriétés
IUPAC Name |
[5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13/h4-7,10,14,19H,2-3,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXRRKWLOOSELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391194-50-5 | |
Record name | 4-Fluoro prasugrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-FLUORO PRASUGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WD5R317I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate in the context of Prasugrel?
A: This compound is identified as "impurity-III" in the research paper focusing on the identification and characterization of related substances found during Prasugrel development. [] It represents one of the six impurities detected using a gradient high-performance liquid chromatography (HPLC) method. While the paper focuses on characterizing these impurities, it doesn't delve into their specific biological activities or implications regarding Prasugrel's efficacy or safety.
Q2: How was 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate characterized in the study?
A2: The researchers utilized a multifaceted approach to characterize this impurity:
- LC-MS: Liquid chromatography–mass spectrometry was employed to determine the molecular mass of the impurity. []
- Synthesis: The impurity was synthesized to confirm its structure and to enable further analysis. []
- Co-injection: The synthesized impurity was co-injected with samples containing the impurity. Matching retention times in HPLC analysis provided further confirmation of the compound's identity. []
- Spectroscopy: The researchers used a combination of spectroscopic techniques - IR (infrared spectroscopy), NMR (nuclear magnetic resonance), and MS (mass spectrometry) - to analyze the structural features and confirm the identity of the impurity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.